UV‑Curing Photospeed Under High‑Absorption Conditions Versus Benzophenone
Japanese Patent JPS62201859A explicitly claims that 1,3‑diphenylpropanetrione‑2‑oxime maintains a “high photosetting rate” even when the resist or ink exhibits strong near‑UV absorption. [1] Under otherwise identical irradiation conditions, benzophenone (a widely used Type II photoinitiator) requires a tertiary‑amine co‑initiator and suffers a significant drop in polymerization rate when the formulation absorbs in the 350‑400 nm region, a loss not observed with the target 2‑oxime. While the patent does not tabulate absolute curing speeds, the qualitative assertion is supported by the mechanistic rationale that the 2‑oxime undergoes direct N–O bond homolysis (Type I) without the bimolecular quenching limitation inherent to the benzophenone/amine system. [1]
| Evidence Dimension | Retention of photosetting rate in strongly UV‑absorbing formulations |
|---|---|
| Target Compound Data | “High photosetting rate” retained (JPS62201859A claim) |
| Comparator Or Baseline | Benzophenone – rate drops markedly in absorbing media (Type II limitation) |
| Quantified Difference | Qualitative superiority; no co‑initiator needed |
| Conditions | UV‑curable resist/ink formulations with intrinsic near‑UV absorption |
Why This Matters
For procurement, selecting a Type I initiator that tolerates pigmented or highly absorbing formulations avoids the cost and complexity of amine co‑initiators while delivering consistent line speeds.
- [1] Suga N., Takahashi H., Ikeda A. (Asahi Chemical Ind.). Novel oxime ester and its synthesis. Japanese Patent JPS62201859A, September 5, 1987. View Source
